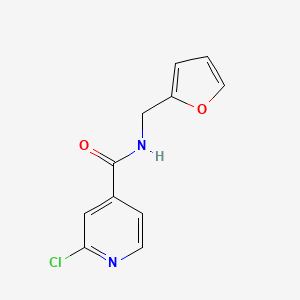

2-Chloro-N-(2-furylmethyl)isonicotinamide

Description

Contextualization within Nicotinamide (B372718) and Isonicotinamide (B137802) Derivatives Research

Nicotinamide and its isomer, isonicotinamide, are derivatives of vitamin B3 and form the basis for a vast array of research endeavors, particularly in medicinal chemistry. nih.gov These pyridinecarboxamides are not only crucial for biological processes but also serve as versatile scaffolds for the development of new therapeutic agents.

Research into nicotinamide and isonicotinamide derivatives has revealed their potential in a variety of therapeutic areas. For instance, nicotinamide has been investigated for its role in DNA repair and its potential in treating conditions related to ischemia and reperfusion. nih.gov Derivatives of isonicotinamide have been explored for their antimicrobial, antitumor, and antioxidant properties. researchgate.net The ability of these molecules to form stable complexes with metals also makes them valuable in materials science and catalysis. researchgate.net

The structural analysis of these derivatives is a significant area of study, with researchers examining intermolecular interactions such as hydrogen bonding and π-π stacking to understand their crystal packing and conformational properties. chemicalbook.com This fundamental knowledge aids in the rational design of new molecules with specific biological targets.

Table 1: Examples of Studied Nicotinamide and Isonicotinamide Derivatives and Their Research Focus

| Derivative Name | Research Focus | Reference |

| N-(2-methylbenzylidene)nicotinohydrazide | Crystal structure and intermolecular interactions | |

| N-(2-methylbenzylidene)isonicotinohydrazide | Crystal structure and intermolecular interactions | |

| Ethylenediamine bis(isonicotinamide) | Metal complexation, antimicrobial, antitumor, antioxidant properties | researchgate.net |

Overview of Pyridine (B92270) and Furan (B31954) Hybrid Molecules in Scientific Inquiry

The combination of pyridine and furan rings within a single molecule creates a "hybrid" with the potential for novel biological activities. Both pyridine and furan are common heterocycles in pharmacologically active compounds, and their fusion can lead to synergistic effects or entirely new mechanisms of action. nih.govnih.gov

Pyridine, a six-membered nitrogen-containing heterocycle, is a ubiquitous scaffold in pharmaceuticals and agrochemicals. google.com Its derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. mdpi.comchemicalbook.com The nitrogen atom in the pyridine ring can influence the molecule's solubility and ability to form hydrogen bonds, which are crucial for drug-receptor interactions. google.com

Furan, a five-membered oxygen-containing aromatic heterocycle, is also a key component in many natural products and synthetic drugs. nih.gov Furan derivatives are known for their diverse biological activities. The incorporation of a furan ring can modulate a molecule's pharmacokinetic properties and introduce new binding interactions with biological targets.

The synthesis of pyridine-furan hybrid molecules is an active area of research, with chemists developing new methods to link these two important heterocyclic systems. mdpi.com The resulting hybrid compounds are then screened for various biological activities, with some showing promise as potent anticancer agents. nih.gov

Historical Development of Related Halogenated Heterocyclic Compounds in Organic Synthesis

The introduction of halogen atoms, such as chlorine, into heterocyclic compounds has been a long-standing strategy in organic synthesis to modulate the physicochemical and biological properties of molecules. mdpi.com The history of heterocyclic chemistry is rich with examples of how halogenation has led to the development of important drugs and agrochemicals. nih.gov

Halogenated heterocycles are significant as they can serve as versatile intermediates in the synthesis of more complex molecules. mdpi.com The halogen atom can act as a leaving group in nucleophilic substitution reactions or direct further functionalization of the heterocyclic ring. This has made them invaluable building blocks in the construction of novel chemical entities.

In medicinal chemistry, the addition of a halogen can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target. Organochlorine compounds, in particular, are a widely used group in synthetic reactions. mdpi.com The synthesis of halogenated heterocyclic compounds has evolved over time, with the development of more efficient and environmentally friendly methods. chemscene.comchemsrc.com

Table 2: Timeline of Key Developments in Heterocyclic Chemistry

| Year | Development | Significance | Reference |

| 1832 | Dobereiner produces furfural (B47365) (a furan) from starch. | Early synthesis of a key furan derivative. | nih.gov |

| 1834 | Runge obtains pyrrole (B145914) by dry distillation of bones. | Discovery of another fundamental heterocycle. | nih.gov |

| 1906 | Friedlander synthesizes indigo (B80030) dye. | Synthetic chemistry displaces a large agricultural industry. | nih.gov |

| 1951 | Chargaff's rules are described. | Highlights the role of heterocyclic compounds (purines and pyrimidines) in the genetic code. | nih.gov |

Significance of the 2-Chloro-N-(2-furylmethyl)isonicotinamide Scaffold in Modern Chemical Research

While specific research on this compound is not extensively documented in publicly available literature, the significance of its scaffold can be inferred from the well-established importance of its constituent parts. The combination of a 2-chloro-isonicotinamide core with a furfuryl group presents a unique chemical architecture with potential for a range of applications.

The 2-chloro-isonicotinamide portion provides a reactive handle for further chemical modification. The chlorine atom can be displaced by various nucleophiles, allowing for the synthesis of a library of derivatives. This is a common strategy in drug discovery to explore the structure-activity relationships of a lead compound.

The N-(2-furylmethyl) group introduces a furan moiety, which can participate in various interactions with biological macromolecules. The furan ring can engage in hydrogen bonding and van der Waals interactions, potentially enhancing the binding affinity of the molecule to its target.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(furan-2-ylmethyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c12-10-6-8(3-4-13-10)11(15)14-7-9-2-1-5-16-9/h1-6H,7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKBAYCJFHARJOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C2=CC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 2 Chloro N 2 Furylmethyl Isonicotinamide

Retrosynthetic Analysis of the 2-Chloro-N-(2-furylmethyl)isonicotinamide Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For this compound, two primary disconnections are considered: the amide C-N bond and the C-Cl bond on the pyridine (B92270) ring.

Amide Bond Disconnection: The most intuitive disconnection is at the amide linkage. This breaks the target molecule into two key synthons: an activated derivative of 2-chloroisonicotinic acid and (2-furyl)methanamine (also known as furfurylamine). This is a standard and highly reliable approach for amide formation.

C-Cl Bond Disconnection: The second disconnection involves the carbon-chlorine bond at the C-2 position of the pyridine ring. This leads back to N-(2-furylmethyl)isonicotinamide. This intermediate would then require a selective chlorination step at the C-2 position.

Classical Synthetic Approaches to Isonicotinamide (B137802) Derivatives

Classical methods for synthesizing isonicotinamide derivatives have been well-established, typically involving multi-step sequences from simple pyridine precursors and standard amidation and halogenation reactions.

The synthesis of the isonicotinamide scaffold often begins with readily available substituted pyridines, such as 4-cyanopyridine (B195900) or isonicotinic acid. One common industrial route to isonicotinamide itself is the controlled hydrolysis of 4-cyanopyridine. This reaction can be catalyzed by various agents, including magnesium oxide or specially prepared manganese dioxide, to achieve high selectivity for the amide over the corresponding carboxylic acid. google.comgoogle.com

The formation of the amide bond between the isonicotinic acid core and the (2-furyl)methylamine side chain is a critical step. The most common classical method involves the activation of the carboxylic acid group of 2-chloroisonicotinic acid.

This is typically achieved by converting the carboxylic acid to a more reactive acyl chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are frequently used for this transformation. mdpi.comchemicalbook.com The resulting 2-chloroisonicotinoyl chloride is then reacted with (2-furyl)methanamine in the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA), to neutralize the HCl generated during the reaction. chemicalbook.com This two-step, one-pot procedure is a robust and widely applied method for synthesizing a variety of N-substituted amides. mdpi.com

| Step | Reagent 1 | Reagent 2 | Base | Purpose |

| 1. Activation | 2-chloroisonicotinic acid | Thionyl chloride or Oxalyl chloride | - | Formation of 2-chloroisonicotinoyl chloride |

| 2. Coupling | 2-chloroisonicotinoyl chloride | (2-furyl)methanamine | Triethylamine or DIPEA | Amide bond formation and HCl scavenging |

Introducing a chlorine atom specifically at the C-2 position of the pyridine ring presents a challenge due to the electron-deficient nature of the ring, which makes it resistant to electrophilic aromatic substitution. chemrxiv.orgyoutube.com Direct chlorination of pyridine often requires harsh, high-temperature conditions and can lead to a mixture of products. youtube.comgoogle.com

A more controlled and classical strategy involves the use of pyridine N-oxides. The N-oxide group activates the pyridine ring, particularly at the C-2 and C-6 positions, towards nucleophilic and certain electrophilic attacks. A common sequence for 2-halogenation is:

N-Oxidation: Treatment of the pyridine derivative (e.g., isonicotinic acid) with an oxidizing agent like hydrogen peroxide in acetic acid to form the corresponding N-oxide.

Chlorination: Reaction of the N-oxide with a chlorinating agent such as phosphoryl chloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). This reaction proceeds via an addition-elimination mechanism, ultimately installing a chlorine atom at the C-2 position and removing the N-oxide group. nih.gov

This N-oxide route provides a reliable method for the regioselective introduction of a halogen at the 2-position of the pyridine ring, which is essential for the synthesis of the target compound. nih.gov

Modern and Green Chemistry Methodologies for this compound Synthesis

Modern synthetic chemistry emphasizes the development of more efficient, atom-economical, and environmentally benign methods. These principles are being applied to the synthesis of isonicotinamide derivatives through catalytic and green chemistry approaches.

Catalytic Amidation: A significant advancement in amide synthesis is the development of catalytic direct amidation methods that avoid the use of stoichiometric activating agents like thionyl chloride. catalyticamidation.info These methods generate water as the only byproduct, aligning with the principles of green chemistry. ucl.ac.uk Catalysts based on boric acid and its derivatives, as well as certain transition metals like titanium and zirconium, have been shown to facilitate the direct condensation of carboxylic acids and amines at elevated temperatures with azeotropic removal of water. ucl.ac.uk

Enzymatic catalysis offers another green alternative. Lipases, such as Novozym® 435 from Candida antarctica, have been successfully used to catalyze the amidation of nicotinic acid esters with various amines in environmentally friendly solvents and under mild conditions. nih.govrsc.org Such biocatalytic methods can offer high selectivity and reduce waste. nih.gov

Cross-Coupling Reactions for Pyridine Ring Formation: While modifying an existing pyridine ring is common, modern synthesis also employs powerful cross-coupling reactions to construct the substituted pyridine core from simpler fragments. Palladium- and nickel-catalyzed reactions like the Suzuki-Miyaura and Negishi couplings are extensively used to form C-C bonds, enabling the synthesis of complex aryl- and heteroaryl-substituted pyridines. nih.govrsc.orgorganic-chemistry.org For instance, a 2-halopyridine can be coupled with an appropriate organoboron or organozinc reagent to build more complex structures. While less direct for the specific target molecule, these methods offer unparalleled flexibility in creating diverse pyridine libraries.

Flow Chemistry and Continuous Synthesis Techniques for Enhanced Efficiency

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of this compound, particularly in terms of safety, efficiency, and scalability. In a typical flow setup, streams of 2-chloroisonicotinoyl chloride and furfurylamine (B118560), dissolved in a suitable solvent, are pumped and merged in a T-mixer. The reaction then proceeds as the mixture flows through a heated reactor coil.

The key benefits of this approach include superior heat and mass transfer, which allows for precise temperature control and minimizes the formation of byproducts. The reduced reactor volume at any given time enhances safety, especially when dealing with exothermic reactions. Furthermore, continuous flow systems can be easily automated for prolonged production runs, leading to higher throughput and consistency. The integration of in-line purification modules, such as solid-phase scavengers to remove excess reagents or byproducts, can streamline the process, yielding a purer product stream directly from the reactor.

Microwave-Assisted Synthesis Protocols for Accelerated Reaction Rates

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles in significantly shorter times compared to conventional heating. For the synthesis of this compound, a mixture of 2-chloroisonicotinic acid, furfurylamine, and a suitable coupling agent in a high-boiling point solvent can be subjected to microwave irradiation.

The direct coupling of microwave energy with the polar molecules in the reaction mixture leads to rapid and uniform heating, which can overcome activation energy barriers more efficiently than conventional methods. This often results in a dramatic reduction in reaction time, from hours to mere minutes. The choice of solvent is crucial and is typically a polar solvent that absorbs microwave irradiation effectively, such as DMF or NMP. The following table illustrates a comparison of conventional versus microwave-assisted synthesis for a related amide formation.

Table 1: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | 5-6 hours | 5-10 minutes |

| Yield | Moderate | 50-80% |

| Solvent Usage | Higher | Lower / Solvent-free possible |

| Side Reactions | More prevalent | Minimized |

Solvent-Free and Environmentally Benign Synthetic Routes

In line with the principles of green chemistry, the development of solvent-free or environmentally benign synthetic routes for this compound is of great interest. One approach is to conduct the reaction between 2-chloroisonicotinic acid and furfurylamine under solvent-free conditions, often with the aid of a catalyst and heat. For instance, the reactants can be mixed and heated, potentially with a solid-supported catalyst, to drive the amidation reaction.

Another green approach involves the use of environmentally friendly solvents, such as water or ethanol, if the solubility of the reactants allows. While the starting material, 2-chloroisonicotinoyl chloride, is water-sensitive, the direct coupling of 2-chloroisonicotinic acid with furfurylamine using a water-tolerant coupling agent could be a viable aqueous route. These methods reduce the environmental footprint of the synthesis by minimizing or eliminating the use of volatile and often toxic organic solvents.

Purification and Isolation Techniques for this compound

The purification and isolation of this compound are critical steps to ensure the final product meets the required purity standards. The choice of technique depends on the scale of the synthesis and the nature of the impurities.

Chromatographic Separations (e.g., Column Chromatography, HPLC)

Column chromatography is a widely used method for the purification of organic compounds. For this compound, a silica (B1680970) gel column is typically employed, with a mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (such as ethyl acetate (B1210297) or acetone). The polarity of the eluent is optimized to achieve good separation between the desired product and any unreacted starting materials or byproducts.

For achieving very high purity, especially on a smaller scale or for analytical purposes, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile (B52724) and water or methanol (B129727) and water is commonly used. The following table provides a hypothetical set of parameters for the HPLC purification of the target compound.

Table 2: Illustrative HPLC Purification Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient | 10% B to 90% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | Approx. 12.5 min |

Recrystallization and Precipitation Methods

Recrystallization is a powerful technique for purifying solid compounds. The process involves dissolving the crude product in a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent.

The choice of solvent is critical for successful recrystallization. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a compound like this compound, a mixture of solvents, such as ethanol/water or ethyl acetate/hexane, is often effective. Precipitation can also be used, where a non-solvent is added to a solution of the compound to induce the formation of a solid product.

Yield Optimization Strategies and Scale-Up Considerations in this compound Synthesis

Optimizing the yield and successfully scaling up the synthesis of this compound requires careful consideration of several factors.

Yield Optimization Strategies:

Stoichiometry: Fine-tuning the molar ratio of 2-chloroisonicotinoyl chloride to furfurylamine can maximize the conversion of the limiting reagent.

Temperature Control: Precise control of the reaction temperature is crucial to minimize side reactions and decomposition of the product.

Catalyst/Base Selection: The choice and amount of base (e.g., triethylamine, pyridine) used to scavenge the HCl byproduct can significantly impact the reaction rate and yield.

Reaction Time: Monitoring the reaction progress (e.g., by TLC or LC-MS) to determine the optimal reaction time ensures maximum product formation without significant degradation.

Scale-Up Considerations:

Heat Transfer: As the reaction volume increases, heat dissipation becomes more challenging. The reaction may need to be run at a lower concentration, or a reactor with better heat exchange capabilities may be required.

Mixing: Efficient mixing is essential to maintain a homogeneous reaction mixture and ensure consistent reaction rates.

Work-up and Isolation: The procedures for quenching the reaction, extracting the product, and isolating the solid may need to be adapted for larger quantities. For example, filtration and drying equipment must be appropriately sized.

Safety: A thorough safety assessment is necessary before scaling up, considering the toxicity and reactivity of all reagents and the potential for exothermic events.

The following table outlines some key parameters that would be investigated during the optimization and scale-up of the synthesis.

Table 3: Parameters for Optimization and Scale-Up

| Parameter | Laboratory Scale | Pilot/Industrial Scale | Key Consideration |

|---|---|---|---|

| Reactant Ratio | 1:1.1 (acid chloride:amine) | Optimized based on kinetics | Cost and efficiency |

| Solvent Volume | 10-20 mL/g | 5-10 L/kg | Process mass intensity |

| Temperature | 0 °C to reflux | Optimized for safety/yield | Exotherm control |

| Addition Rate | Rapid | Controlled, slow addition | Temperature management |

| Purification | Column Chromatography | Recrystallization | Throughput and cost |

Chemical Reactivity and Derivatization of 2 Chloro N 2 Furylmethyl Isonicotinamide

Reactivity of the Pyridine (B92270) Ring System in 2-Chloro-N-(2-furylmethyl)isonicotinamide

The pyridine ring in this compound is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This inherent electronic property is the primary determinant of its reaction pathways.

The chlorine atom at the C-2 position of the pyridine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the ring nitrogen atom stabilizes the intermediate Meisenheimer complex formed during the reaction, facilitating the displacement of the chloride leaving group. nih.govresearchgate.net This reaction is a cornerstone for derivatizing this part of the molecule.

The general mechanism involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to a tetrahedral intermediate. youtube.com Aromaticity is subsequently restored by the expulsion of the chloride ion. Common nucleophiles used in such reactions include amines, alkoxides, and thiols. youtube.comnih.gov The reaction rate is influenced by the electron-withdrawing strength of other substituents on the ring. nih.gov Heating is often employed to increase the reaction rate, as the initial nucleophilic attack requires disrupting the ring's aromaticity. youtube.com

| Nucleophile | Product Type | Typical Conditions | Reference |

|---|---|---|---|

| Amines (R-NH₂) | 2-Aminopyridines | Heating | youtube.com |

| Alkoxides (R-O⁻) | 2-Alkoxypyridines | Base (e.g., NaH) | nih.gov |

| Thiols (R-SH) | 2-Thio-pyridines | Base | nih.gov |

| Glutathione (GSH) | Glutathione Conjugates | Catalyzed by GST | nih.govresearchgate.net |

In stark contrast to its reactivity towards nucleophiles, the pyridine ring is highly resistant to electrophilic aromatic substitution (SEAr). wikipedia.org The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. Furthermore, the nitrogen atom is easily protonated or coordinated by Lewis acids, which are often used as catalysts for SEAr reactions. This creates a positive charge on the nitrogen, further deactivating the ring system and making substitution nearly impossible to achieve directly. wikipedia.org If substitution were to occur, it would be expected at the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. To achieve electrophilic substitution on a pyridine ring, it is often necessary to first perform an N-oxidation, which activates the ring, and then reduce the N-oxide after the substitution has been carried out. wikipedia.org

Reactivity of the Furan (B31954) Ring in this compound

The furan ring is an electron-rich five-membered heterocycle. The oxygen atom donates electron density to the ring, making it significantly more reactive towards electrophiles than benzene. numberanalytics.comchemicalbook.com

Furan readily undergoes electrophilic aromatic substitution, preferentially at the C-2 and C-5 positions (the α-positions). chemicalbook.compearson.com This regioselectivity is due to the greater stability of the carbocation intermediate formed when the electrophile attacks at these positions, as the positive charge can be delocalized over three resonance structures. chemicalbook.comquora.com Attack at the C-3 or C-4 positions (β-positions) results in a less stable intermediate with only two resonance structures. chemicalbook.com

Due to its high reactivity, furan can react with mild reagents and under gentle conditions. pearson.compearson.com For instance, nitration can be achieved with a mild nitrating agent like acetyl nitrate (B79036) at low temperatures, and halogenation with bromine in dioxane also proceeds readily. pearson.compharmaguideline.com

| Reaction | Reagent | Typical Product | Reference |

|---|---|---|---|

| Nitration | Nitric acid / Acetic anhydride | 2-Nitrofuran | numberanalytics.com |

| Bromination | Br₂ in Dioxane | 2-Bromofuran | pearson.com |

| Sulfonation | Pyridine-SO₃ complex | Furan-2-sulfonic acid | pharmaguideline.com |

| Formylation | Vilsmeier-Haack reagent (POCl₃, DMF) | 2-Furfural | numberanalytics.com |

The furan ring is susceptible to ring-opening reactions, particularly under acidic or oxidative conditions. pharmaguideline.comacs.org In the presence of strong acids, the ring can be protonated, which can lead to polymerization or ring cleavage to form acyclic dicarbonyl compounds. pharmaguideline.comacs.org The rate-limiting step in acid-catalyzed ring-opening is the initial protonation of the furan ring. acs.org Oxidation of the furan ring, for example with reagents like hydrogen peroxide or meta-chloroperbenzoic acid, can also lead to ring-opening. pharmaguideline.com In a biological context, cytochrome P450-catalyzed oxidation of furan rings can generate reactive electrophilic intermediates, such as epoxides or cis-enediones, which can lead to ring-opened products. nih.govacs.org

Reactivity of the Amide Linkage in this compound

Amide bonds are generally stable and relatively unreactive towards nucleophilic acyl substitution due to the poor leaving group ability of the amide anion. libretexts.org However, they can be cleaved under specific, often harsh, conditions.

Amide hydrolysis can be achieved by heating in strong aqueous acid or base. libretexts.org

Acidic Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. The resulting amine is protonated to an ammonium (B1175870) salt, driving the reaction to completion.

Basic Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. The reaction is effectively irreversible because the resulting carboxylic acid is deprotonated to a carboxylate salt. libretexts.org

Amides can also be reduced to amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). In this reaction, the carbonyl oxygen is eliminated, and the carbon-oxygen double bond is converted to a methylene (B1212753) (CH₂) group. libretexts.org The amide linkage is a crucial structural feature in many biologically active molecules and pharmaceuticals. asiaresearchnews.comalphagalileo.org

Hydrolysis Pathways (Acidic, Basic, Enzymatic)

The amide bond in this compound is a primary site for hydrolytic cleavage, which can proceed via acidic, basic, or enzymatic catalysis. This process would lead to the formation of 2-chloroisonicotinic acid and furfurylamine (B118560).

Acidic Hydrolysis: Under acidic conditions, the hydrolysis of the amide bond is catalyzed by protons. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. While specific kinetic data for this compound is not readily available in the literature, the hydrolysis of related isonicotinamides in concentrated hydrochloric acid has been studied, indicating that the reaction proceeds to completion, yielding the corresponding carboxylic acid and amine salt.

Illustrative Data on Acidic Hydrolysis of a Related Amide

| Reactant | Acid | Temperature (°C) | Products | Reference |

|---|

Basic Hydrolysis: In the presence of a strong base, such as sodium hydroxide, the amide undergoes hydrolysis through nucleophilic acyl substitution. The hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to form a carboxylate salt and an amine. The basic hydrolysis of amides is generally an irreversible process as the final carboxylate anion is resonance-stabilized and resistant to further nucleophilic attack.

Illustrative Data on Basic Hydrolysis of a Related Amide

| Reactant | Base | Temperature (°C) | Products | Reference |

|---|

Enzymatic Hydrolysis: Enzymatic hydrolysis of amides is a highly specific process catalyzed by amidases or proteases. These enzymes offer a mild and selective method for amide bond cleavage. While specific studies on the enzymatic hydrolysis of this compound are not documented, research on the enzymatic cleavage of other nicotinamide (B372718) derivatives suggests that such a transformation is feasible. nih.govfrontiersin.org The efficiency and selectivity of enzymatic hydrolysis would be highly dependent on the specific enzyme used.

Examples of Enzymes in Amide Hydrolysis

| Enzyme Class | Substrate Specificity | Potential Products from this compound |

|---|---|---|

| Amidase | Broad for amides | 2-Chloroisonicotinic acid, Furfurylamine |

N-Alkylation and N-Acylation Reactions of the Amide Nitrogen

The nitrogen atom of the amide linkage in this compound can act as a nucleophile, particularly after deprotonation with a strong base, allowing for N-alkylation and N-acylation reactions.

N-Alkylation: The N-alkylation of amides typically requires a strong base, such as sodium hydride, to deprotonate the amide nitrogen, forming a highly nucleophilic amidate anion. This anion can then react with an alkyl halide in a nucleophilic substitution reaction to yield the N-alkylated product. The choice of base and solvent is crucial to avoid competing reactions.

General Conditions for N-Alkylation of Amides

| Amide | Alkylating Agent | Base | Solvent | Product |

|---|

N-Acylation: N-acylation of the amide nitrogen can be achieved by reacting the deprotonated amide with an acylating agent, such as an acyl chloride or an acid anhydride. This reaction leads to the formation of an N-acyl-N-alkylisonicotinamide derivative. These reactions are often performed in the presence of a non-nucleophilic base to neutralize the acid generated during the reaction. derpharmachemica.com

General Conditions for N-Acylation of Amides

| Amide | Acylating Agent | Base | Solvent | Product |

|---|

Selective Functional Group Interconversions on this compound

The multiple functional groups in this compound allow for various selective interconversions.

One of the most significant transformations is the nucleophilic aromatic substitution (SNAr) of the chlorine atom on the pyridine ring. youtube.com The electron-withdrawing effect of the nitrogen atom in the pyridine ring and the isonicotinamide (B137802) group facilitates the attack of nucleophiles at the C-2 position. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the chloride, leading to a diverse array of substituted pyridine derivatives.

Another potential site for functional group interconversion is the furan ring. As an electron-rich heterocycle, it is susceptible to electrophilic substitution reactions, though the conditions must be carefully controlled to avoid polymerization or ring-opening.

Selective reduction of the amide carbonyl group is also a possibility. Reagents like lithium aluminum hydride would likely reduce the amide to an amine, yielding N-(2-furylmethyl)-2-chloropyridin-4-yl)methanamine. However, this reagent may also affect other functional groups. Milder reducing agents or catalytic hydrogenation could potentially offer more selective transformations.

Chemo- and Regioselectivity in Reactions Involving this compound

The presence of multiple reactive sites in this compound makes chemo- and regioselectivity key considerations in its derivatization.

Chemoselectivity: In reactions with nucleophiles, the primary site of attack is expected to be the C-2 position of the pyridine ring due to the activation of the chlorine atom for SNAr. youtube.com Under basic conditions, deprotonation of the amide nitrogen followed by reaction with an electrophile would be a competing pathway. The choice of reaction conditions (temperature, solvent, nature of the reagent) will determine the outcome. For instance, a soft nucleophile might preferentially attack the pyridine ring, while a hard, sterically unhindered base would favor deprotonation of the amide.

Regioselectivity: In the context of electrophilic substitution on the furan ring, the reaction is expected to occur preferentially at the C-5 position, as the C-2 position is substituted. The directing effect of the methylene-amide substituent would also influence the regiochemical outcome.

For reactions involving metallation, such as lithiation, the regioselectivity would be influenced by the directing effects of the various functional groups. The nitrogen of the pyridine ring and the oxygen of the amide carbonyl can act as directing groups, potentially leading to lithiation at specific positions on either the pyridine or furan rings, depending on the specific lithiating agent and conditions used.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Chloroisonicotinic acid |

| Furfurylamine |

| Isonicotinamide |

| Isonicotinic acid |

| Ammonium chloride |

| N-phenylacetamide |

| Sodium acetate (B1210297) |

| Aniline |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Chloro N 2 Furylmethyl Isonicotinamide and Its Analogs

Design and Synthesis of Analogs of 2-Chloro-N-(2-furylmethyl)isonicotinamide

The synthesis of analogs is a cornerstone of structure-activity relationship (SAR) studies, allowing researchers to probe the specific contributions of different parts of the molecule. A common synthetic route involves the facile one-step coupling reaction of an aromatic carboxylic acid with an amine. nih.gov For this compound, this typically means reacting 2-chloroisonicotinoyl chloride with furfurylamine (B118560). chemicalbook.com Analog design focuses on three main regions of the molecule: the pyridine (B92270) ring, the furan (B31954) moiety, and the connecting amide linker.

The pyridine ring is a key component of many bioactive molecules, and its reactivity can be finely tuned by altering its substituents. nih.govpearson.com The 2-chloro substituent on the isonicotinamide (B137802) scaffold is a crucial feature. The electron-withdrawing nature of the chlorine atom decreases the electron density of the pyridine ring, making it susceptible to nucleophilic substitution, which is often a key step in synthesis. uoanbar.edu.iqresearchgate.net

In designing analogs, the chloro group can be replaced with other halogens (e.g., fluorine, bromine) or with electron-donating groups (e.g., methoxy) to modulate the electronic properties of the ring. This can influence not only the molecule's chemical reactivity but also its ability to form hydrogen bonds and interact with biological targets. For instance, substituting the chlorine with different groups on the pyridine ring of NNN pincer-type molecules has been shown to significantly alter the electronic density around coordinated metal centers, a principle that can be applied to ligand-receptor interactions. nih.gov The synthesis of such analogs often starts from substituted 2-chloronicotinic acids, which serve as versatile intermediates. researchgate.net

Table 1: Examples of Pyridine Ring Modifications and Their Rationale

| Position of Substitution | Original Group | Modified Group | Rationale for Modification |

|---|---|---|---|

| 2 | -Cl | -F, -Br, -I | To study the effect of halogen size and electronegativity on binding affinity. |

| 2 | -Cl | -OCH₃, -CH₃ | To investigate the impact of electron-donating groups on ring electronics and potential steric hindrance. |

The furan ring is a five-membered aromatic heterocycle that is a structural component of many natural and synthetic bioactive compounds. researchgate.netnih.govresearchgate.net Its inclusion in a molecule can significantly influence biological activity, and even slight changes to its substitution pattern can lead to noticeable alterations in efficacy. utripoli.edu.ly

To explore the conformational space and the role of the furan's heteroatom, analogs are synthesized where the furan ring is replaced by other five-membered heterocycles like thiophene (B33073) or pyrrole (B145914), or by a simple phenyl ring. mdpi.com These modifications alter the ring's electronics, hydrogen bonding capacity, and steric profile, which can be critical for receptor recognition. The synthesis of these analogs involves coupling the isonicotinamide core with the corresponding substituted amine (e.g., thiophen-2-ylmethylamine).

Table 2: Bioisosteric Replacements for the Furan Moiety

| Original Moiety | Bioisosteric Replacement | Key Differences | Potential Impact |

|---|---|---|---|

| Furan | Thiophene | Oxygen replaced by Sulfur. Larger, less electronegative heteroatom. | Altered hydrogen bonding capacity and van der Waals interactions. mdpi.com |

| Furan | Pyrrole | Oxygen replaced by Nitrogen (NH). Provides a hydrogen bond donor. | Introduction of a hydrogen bond donor site, potentially altering binding mode. |

| Furan | Phenyl | Aromatic carbocyclic ring. | Removes the heteroatom, increasing lipophilicity and altering electronic distribution. |

The amide bond and the N-alkyl (furylmethyl) linker are critical for maintaining the correct orientation and distance between the pyridine and furan rings. The amide group itself is a key structural feature in approximately a quarter of all marketed drugs due to its ability to act as both a hydrogen bond donor and acceptor. nih.gov

Modifications in this region aim to alter the molecule's flexibility, polarity, and hydrogen bonding patterns. This can include:

Homologation: Increasing the length of the alkyl chain (e.g., from methyl to ethyl) to create more distance between the two ring systems.

Amide Isosteres: Replacing the amide group with other functionalities like a thioamide, ester, or reversed amide to probe the importance of the specific hydrogen bonding and electronic character of the amide linkage. Structural analyses of related isonicotinamide derivatives show that the amide or hydrazone moiety plays a central role in establishing intermolecular interactions that define crystal packing and, by extension, can influence ligand-receptor interactions. irins.org

SAR Analysis Related to Specific Biological Targets (non-human, in vitro models)

SAR studies aim to correlate the structural features of the synthesized analogs with their activity in biological assays. These assays are conducted in non-human, in vitro models to establish a preliminary understanding of the compound's potential without making clinical claims.

Ligand-receptor binding studies are essential for quantifying the affinity of a compound for its biological target. vanderbilt.edu The strength of this interaction is often expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the ligand required to inhibit 50% of the target's activity. nih.gov

For isonicotinamide-based compounds, targets can include a wide range of enzymes and receptors. For example, nicotinamide (B372718) derivatives have been investigated as inhibitors of enzymes like ALKBH2 DNA demethylase and fungal cell wall synthesizing enzymes. nih.govmdpi.com In a hypothetical study, analogs of this compound could be tested against a fungal enzyme. SAR analysis might reveal that electron-withdrawing groups on the pyridine ring enhance inhibitory activity, while replacing the furan with a thiophene ring maintains or slightly improves potency.

Table 3: Hypothetical Enzyme Inhibition Data for Analogs

| Compound ID | Pyridine Ring Substituent (Position 2) | Heterocyclic Moiety | IC₅₀ (µM) against Fungal Demethylase XYZ |

|---|---|---|---|

| Parent | -Cl | Furan | 5.2 |

| Analog A | -F | Furan | 3.8 |

| Analog B | -Br | Furan | 6.1 |

| Analog C | -OCH₃ | Furan | > 50 (Inactive) |

| Analog D | -Cl | Thiophene | 4.9 |

From this hypothetical data, one could conclude that a small, highly electronegative substituent at the 2-position of the pyridine ring (like fluorine) is beneficial for activity. The replacement of the furan with a more lipophilic phenyl ring is detrimental to binding.

Beyond single-target inhibition, it is valuable to understand how these compounds affect broader biological pathways within a cell. This can be achieved using cell-based assays that measure downstream effects of target engagement. For example, nicotinamide derivatives have been shown to possess anti-hyphal and anti-biofilm activities in fungal cell line assays, which are complex processes involving multiple biological pathways. nih.govmdpi.com

An assay could measure the inhibition of a specific signaling pathway in a non-human cell line. For instance, analogs could be tested for their ability to disrupt cell wall integrity in a Candida albicans cell line. The results could demonstrate that compounds with high enzyme inhibition (low IC₅₀) also effectively disrupt the cellular pathway, providing a crucial link between molecular-level activity and cellular-level effects.

Table 4: Hypothetical Cell-Based Pathway Inhibition Data

| Compound ID | IC₅₀ (µM) against Fungal Demethylase XYZ | % Inhibition of Cell Wall Pathway @ 10 µM |

|---|---|---|

| Parent | 5.2 | 65% |

| Analog A | 3.8 | 78% |

| Analog C | > 50 | 5% |

| Analog D | 4.9 | 68% |

This data reinforces the SAR from the enzyme inhibition assay, showing a strong correlation between target binding affinity and the desired effect on the biological pathway in a cellular context.

SPR Analysis for Non-Biological Applications (e.g., Material Science, Agrochemical Stability)

The unique combination of a heterocyclic aromatic ring, a chloro-substituent, an amide linkage, and a furan moiety in this compound suggests its potential utility in various non-biological applications. The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen can influence the molecule's electronic properties, while the furan and amide groups offer sites for hydrogen bonding and coordination, which are pivotal for material science applications.

The solubility and stability of this compound in different media are critical parameters for its application in material science and agrochemical formulations. While specific experimental data for this compound is scarce, the solubility of its parent compound, isonicotinamide, provides a foundational understanding. Isonicotinamide is known to be soluble in water and various organic solvents. wikipedia.org The introduction of the 2-chloro and N-(2-furylmethyl) substituents is expected to modulate these properties significantly.

This table is a predictive model based on the structural features of the molecule and is not derived from experimental data.

In terms of stability, the amide bond is generally robust but can be susceptible to hydrolysis under strong acidic or basic conditions. The furan ring can undergo degradation in the presence of strong acids and oxidizing agents. The chlorine atom on the pyridine ring is typically stable but could be displaced under certain nucleophilic substitution conditions. For agrochemical applications, understanding the compound's stability against hydrolysis and photolysis is crucial for determining its environmental persistence and efficacy.

The interaction of this compound with solid surfaces is a key consideration for its use in composite materials, as a coating, or as an active ingredient in a solid-state formulation. The molecule possesses several functional groups capable of interacting with various surfaces.

The nitrogen atom of the pyridine ring and the oxygen atom of the furan ring can act as Lewis bases, potentially interacting with acidic sites on surfaces like silica (B1680970) or alumina. The amide group is capable of forming hydrogen bonds, both as a donor (N-H) and an acceptor (C=O), which could lead to strong adsorption on surfaces with complementary functionalities, such as hydroxylated surfaces.

Furthermore, the aromatic systems of the pyridine and furan rings can engage in π-π stacking interactions with graphitic surfaces or other aromatic moieties within a polymer matrix. In the context of agrochemicals, the interaction with soil components like clay minerals and organic matter would be governed by a combination of these forces, influencing its bioavailability and mobility in the environment.

The isonicotinamide moiety is a known building block in the synthesis of coordination polymers. researchgate.net The pyridine nitrogen provides a coordination site for metal ions, leading to the formation of metal-organic frameworks (MOFs). The presence of the 2-chloro and N-(2-furylmethyl) groups in this compound could be leveraged to fine-tune the properties of such polymers, for instance, by altering the steric hindrance around the coordination site or by introducing additional functionalities through the furan ring.

Table 2: Potential Interactions with Solid Surfaces

| Surface Type | Potential Interaction Mechanism | Implication for Application |

|---|---|---|

| Silica (SiO₂) | Hydrogen bonding with surface silanol (B1196071) groups (Si-OH) via the amide and furan oxygen. | Strong adsorption, useful for chromatography or as a filler in composites. |

| Alumina (Al₂O₃) | Lewis acid-base interaction with surface aluminum sites via pyridine nitrogen and furan oxygen. | Potential for use as a surface modifier or in catalytic applications. |

| Polymers | Hydrogen bonding, dipole-dipole interactions, and potential π-π stacking with aromatic polymers. | Good compatibility as an additive or for creating functional polymer blends. |

This table outlines potential interaction mechanisms based on the chemical structure of the compound.

Mechanistic Investigations of 2 Chloro N 2 Furylmethyl Isonicotinamide at the Molecular Level

Elucidation of Molecular Interactions with Biological Macromolecules (non-human, non-clinical systems)

There is no available research detailing the interaction of 2-Chloro-N-(2-furylmethyl)isonicotinamide with non-human, non-clinical biological macromolecules.

Spectroscopic Probes of Binding (e.g., Fluorescence, CD, SPR)

No studies utilizing spectroscopic techniques such as fluorescence, circular dichroism (CD), or surface plasmon resonance (SPR) to probe the binding of this compound to any biological target have been reported. Consequently, there is no data to present in a table format regarding its binding affinity or kinetics.

Crystallographic Studies of Compound-Target Complexes (e.g., X-ray Diffraction)

There are no published X-ray crystallography studies that have resolved the three-dimensional structure of this compound in a complex with a biological target. While crystallographic data exists for related nicotinamide (B372718) derivatives, this information is not directly applicable to the specified compound.

Mechanistic Pathways in Chemical Transformations Involving this compound

Detailed mechanistic studies on the chemical transformations of this compound are absent from the current body of scientific literature.

Transition State Analysis and Reaction Coordinate Studies

No research has been published that analyzes the transition states or maps the reaction coordinates for any chemical reaction involving this compound.

Kinetic Studies of Reaction Rates and Reaction Orders

While kinetic studies have been conducted on the related compound N-chloroisonicotinamide, there are no specific kinetic data, such as reaction rates or reaction orders, available for this compound. ijaem.netomicsonline.org Therefore, no data table on its kinetic parameters can be constructed.

Applications of 2 Chloro N 2 Furylmethyl Isonicotinamide in Non Clinical Research and Industrial Contexts

Applications in Material Science or Polymer Chemistry

Comprehensive searches have revealed no documented instances of 2-Chloro-N-(2-furylmethyl)isonicotinamide being utilized in material science or polymer chemistry. The subsequent subsections reflect this lack of available data.

There is no scientific literature or patent information available that describes the incorporation of this compound into functional materials or coatings. Research in this area appears to be unexplored, and therefore, no data on its performance, properties, or potential benefits in such applications can be provided.

There is no evidence to suggest that this compound has been investigated or used as a monomer in polymerization processes. Similarly, its potential as a ligand in catalysis has not been reported in any published research. Consequently, there are no research findings or data tables to present regarding its role in these capacities.

Computational and Theoretical Studies of 2 Chloro N 2 Furylmethyl Isonicotinamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.govrjptonline.org Methods like the B3LYP functional combined with a basis set such as 6-311G+(d,p) are commonly used to optimize the molecular geometry and predict a variety of chemical attributes. nih.govresearchgate.net

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For nicotinamide (B372718) derivatives, these calculations help identify the most reactive sites within the molecule. researchgate.net The analysis involves mapping the electron density distribution of the HOMO and LUMO across the molecular structure to visualize regions prone to electrophilic and nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.85 | Indicates the region with the highest tendency to donate electrons. |

| LUMO | -1.72 | Indicates the region with the highest tendency to accept electrons. |

Theoretical calculations can accurately predict various spectroscopic signatures of a molecule. By computing the vibrational frequencies, it is possible to generate a theoretical Infrared (IR) spectrum, where specific peaks can be assigned to the stretching and bending of particular bonds (e.g., C=O, N-H, C-Cl). nih.gov Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the structural elucidation of the compound and its derivatives. researchgate.net

Time-dependent DFT (TD-DFT) is employed to simulate electronic transitions, which allows for the prediction of the UV-Vis absorption spectrum. rjptonline.org This analysis provides information on the wavelengths at which the molecule absorbs light, corresponding to electron excitations between molecular orbitals.

Table 2: Predicted Spectroscopic Data Example

| Spectrum | Key Predicted Peaks | Corresponding Functional Group/Transition |

|---|---|---|

| IR | ~1670 cm⁻¹ | C=O (Amide I) stretching vibration |

| IR | ~3300 cm⁻¹ | N-H stretching vibration |

| ¹H NMR | ~8.5-9.0 ppm | Protons on the isonicotinamide (B137802) ring |

| ¹³C NMR | ~165 ppm | Carbonyl carbon of the amide group |

2-Chloro-N-(2-furylmethyl)isonicotinamide possesses several rotatable bonds, leading to various possible three-dimensional arrangements or conformers. Conformational analysis is performed to identify the most stable conformers by calculating their relative energies. nih.gov The global minimum energy conformation represents the most probable structure of the molecule under normal conditions. This analysis is critical as the biological activity and physical properties of a molecule are often dependent on its specific 3D shape. nih.gov Studies on similar heterocyclic compounds have shown that certain conformations can be stabilized by intramolecular interactions, such as hydrogen bonds. nih.gov

Molecular Docking and Dynamics Simulations (with non-human biological targets or chemical systems)

To explore the potential interactions of this compound with biological targets, molecular docking and dynamics simulations are utilized. These computational techniques model the interaction between a small molecule (ligand) and a target macromolecule, such as an enzyme. orientjchem.org

Molecular docking predicts the preferred orientation of the ligand when it binds to a target protein, forming a stable complex. orientjchem.org The process involves placing the ligand into the binding site of the protein and calculating a docking score, which estimates the binding affinity. nih.gov A lower (more negative) binding energy suggests a more favorable interaction. peerj.com This analysis can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.gov For instance, studies on related nicotinamide derivatives have identified specific amino acid residues that are crucial for binding. researchgate.net

Table 3: Example Molecular Docking Results with a Non-Human Enzyme

| Parameter | Value | Details |

|---|---|---|

| Target Enzyme | E. coli Enoyl Reductase | A common target for antimicrobial studies. |

| Docking Score | -8.5 kcal/mol | Indicates a strong predicted binding affinity. |

| Key Interacting Residues | Tyr158, Met199 | Amino acids forming hydrogen bonds or hydrophobic contacts. |

While docking provides a static picture of the interaction, molecular dynamics (MD) simulations offer a dynamic view. peerj.com MD simulations model the movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. peerj.com Techniques like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method can be used to calculate the binding free energy with greater accuracy, considering factors like solvation effects. nih.govpeerj.com These simulations are crucial for validating docking results and understanding the behavior of the ligand within the dynamic environment of a binding site.

Quantitative Structure-Activity Relationship (QSAR) / Quantitative Structure-Property Relationship (QSPR) Modeling for Derivative Design (non-clinical parameters)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies employed in medicinal and agricultural chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. These models are instrumental in the rational design of new chemical entities with enhanced desired characteristics, such as increased efficacy or improved physical properties, thereby streamlining the discovery and development process.

For a compound like this compound, QSAR and QSPR studies can provide valuable insights for designing derivatives with potentially improved non-clinical parameters, such as fungicidal, antibacterial, or enzyme inhibitory activities. By systematically modifying the core structure and analyzing the resulting changes in activity, researchers can identify key molecular features that govern the compound's behavior. These models rely on the calculation of various molecular descriptors that quantify different aspects of a molecule's structure.

Molecular Descriptors in QSAR/QSPR

Molecular descriptors are numerical values that characterize the properties of a molecule. They can be broadly categorized as follows:

1D Descriptors: Derived from the chemical formula, such as molecular weight and atom counts.

2D Descriptors: Calculated from the 2D representation of the molecule, including topological indices (e.g., connectivity indices), constitutional descriptors, and counts of specific structural features.

3D Descriptors: Derived from the 3D coordinates of the atoms, encompassing steric, electronic, and quantum chemical descriptors. Examples include molecular volume, surface area, dipole moment, and frontier molecular orbital energies (HOMO and LUMO).

The selection of appropriate descriptors is a critical step in developing a robust and predictive QSAR/QSPR model.

QSAR Modeling of Isonicotinamide and Nicotinamide Derivatives

While specific QSAR/QSPR studies on this compound are not extensively documented in publicly available literature, numerous studies on analogous isonicotinamide and nicotinamide derivatives provide a strong foundation for how such modeling could be applied. These studies showcase the utility of QSAR in designing novel compounds with a range of biological activities.

For instance, 2D and 3D-QSAR studies have been conducted on a series of thiazinan-isoniazid derivatives to design new antitubercular agents. In one such study, a 2D-QSAR model was generated using the Stepwise Multiple Linear Regression (SA-MLR) method, which yielded a statistically significant model with a high correlation coefficient (r² = 0.958) and cross-validation coefficient (q² = 0.922). A 3D-QSAR model was also developed using the Stepwise K-Nearest Neighbor (SA-KNN) method, resulting in a model with a q² of 0.8498. researchgate.net These models helped in understanding the influence of topological, electrostatic, steric, and hydrophobic properties on the antitubercular activity, guiding the design of new analogues. researchgate.net

The following table illustrates the types of statistical parameters often reported in QSAR studies, which are crucial for assessing the validity and predictive power of the models.

| Parameter | Symbol | Description | Acceptable Value |

|---|---|---|---|

| Correlation Coefficient | r² | Measures the goodness of fit of the model to the training data. | > 0.6 |

| Cross-validation Coefficient | q² | Measures the predictive ability of the model for the training data (internal validation). | > 0.5 |

| External Validation Coefficient | r²_pred | Measures the predictive ability of the model for an external test set. | > 0.6 |

| Standard Error of Estimate | SEE | Measures the absolute error of the model. | Low value |

In another example, 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were applied to a series of 4-methyl quinazoline (B50416) derivatives with PI3Kα inhibitory activity, a target relevant in cancer research. The CoMFA and CoMSIA models demonstrated high predictive capabilities with q² values of 0.850 and 0.92, and r² values of 0.998 and 0.987, respectively. researchgate.net These 3D-QSAR methods generate contour maps that visualize the regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely enhance or diminish activity. This provides a visual guide for designing more potent derivatives.

Furthermore, QSAR studies on nicotinamide derivatives as Bruton's tyrosine kinase (Btk) inhibitors have been performed using 4D-QSAR methodology. This approach considers the conformational flexibility of the molecules by incorporating molecular dynamics simulations. nih.gov The resulting models help in identifying key interactions with the target protein, such as the importance of residues like Tyr551, which can be a strategic target for the design of novel inhibitors. nih.gov

The table below provides an example of molecular descriptors that have been found to be significant in QSAR models of various heterocyclic compounds, including those with structures analogous to isonicotinamides.

| Descriptor Type | Descriptor Name | Description | Potential Influence |

|---|---|---|---|

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. |

| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. |

| Steric | Molar Refractivity (MR) | A measure of the volume occupied by a molecule and its polarizability. | Influences how a molecule fits into a binding site. |

| Topological | Connectivity Indices (e.g., ¹χ) | Describe the branching and connectivity of the molecular skeleton. | Can correlate with various physical and biological properties. |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Represents the lipophilicity of the molecule, affecting its transport and binding. |

| Physicochemical | Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. | Relates to membrane permeability and bioavailability. |

By applying these QSAR/QSPR principles, one could hypothetically design derivatives of this compound with improved non-clinical properties. For instance, if the goal is to enhance fungicidal activity, a QSAR study on a series of newly synthesized derivatives could be performed. The study would involve synthesizing a library of compounds with systematic variations in the isonicotinamide, chloro, and furylmethyl moieties. The fungicidal activity of these compounds would be measured, and then QSAR models would be developed to correlate this activity with calculated molecular descriptors. The resulting models could reveal, for example, that increasing the hydrophobicity at a certain position or introducing a hydrogen bond donor at another position is crucial for enhanced fungicidal action. This information would then guide the synthesis of the next generation of more potent derivatives.

Future Directions and Emerging Research Avenues for 2 Chloro N 2 Furylmethyl Isonicotinamide

Development of Novel and Sustainable Synthetic Strategies

The pursuit of environmentally benign chemical manufacturing processes is a cornerstone of modern synthetic chemistry. Future research into the synthesis of 2-Chloro-N-(2-furylmethyl)isonicotinamide should prioritize the development of sustainable and efficient methodologies. Current synthetic routes often rely on conventional methods that may involve hazardous reagents and generate significant waste.

Emerging "green chemistry" approaches offer promising alternatives. One such avenue is the exploration of biocatalysis, utilizing enzymes to perform specific chemical transformations under mild conditions. For instance, the use of lipases in continuous-flow microreactors has proven effective for the synthesis of other nicotinamide (B372718) derivatives, offering high yields and significantly reduced reaction times. nih.govrsc.orgrsc.org The application of such systems to the amidation reaction between 2-chloroisonicotinic acid (or its activated form) and furfurylamine (B118560) could lead to a more sustainable production process.

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Potential Advantages | Key Research Focus |

| Biocatalysis | Mild reaction conditions, high selectivity, reduced waste, reusable catalysts. nih.govrsc.orgrsc.org | Immobilization of suitable enzymes, optimization of reaction parameters in continuous-flow systems. |

| Deep Eutectic Solvents | Low toxicity, biodegradability, potential for catalyst recycling. researchgate.net | Screening of appropriate DESs, investigation of reaction kinetics and product isolation. |

| Multi-component Reactions | Increased efficiency, reduced waste, simplified procedures. scite.airesearchgate.netchemrevlett.com | Design of a convergent reaction pathway involving the key starting materials. |

Exploration of Untapped Biological Activities in Non-Human Systems

While the biological activities of many nicotinamide derivatives have been explored, particularly in the context of human health, the potential of this compound in non-human systems remains largely untapped. The structural motifs within the molecule—a chlorinated pyridine (B92270) ring and a furan (B31954) moiety—suggest a range of potential applications in agriculture and plant science.

Numerous nicotinamide derivatives exhibit potent fungicidal and herbicidal properties. nih.govsemanticscholar.orgmdpi.commdpi.com For example, boscalid, a commercial fungicide, is a nicotinamide derivative that effectively controls a range of plant pathogens. nih.gov A systematic investigation into the antifungal and herbicidal activity of this compound against common agricultural pests and weeds is a logical next step.

Beyond pesticidal applications, nicotinamide itself has been shown to act as a biostimulant, improving the growth and yield of crops like soybeans. researchgate.net Research could explore whether this compound or its derivatives can positively influence plant growth, nutrient uptake, or stress tolerance. mdpi.com The metabolic fate of nicotinamide in plants is complex, involving conversion to nicotinic acid and incorporation into NAD and NADP, as well as the formation of various conjugates. scispace.comresearchgate.net Understanding how the specific substitutions in this compound affect these pathways could reveal novel ways to modulate plant physiology.

Design of Advanced Derivatives with Enhanced Selectivity or Potency for Specific Research Applications

The core structure of this compound serves as a versatile scaffold for the design of advanced derivatives with tailored properties. By systematically modifying the pyridine and furan rings, as well as the amide linker, it is possible to develop new compounds with enhanced selectivity or potency for specific biological targets.

One promising area of research is the development of enzyme inhibitors. Nicotinamide derivatives have been successfully designed as inhibitors of various enzymes, including histone deacetylases (HDACs) and vascular endothelial growth factor receptor 2 (VEGFR-2). rsc.orgmdpi.com By employing computational modeling and structure-activity relationship (SAR) studies, researchers can design derivatives of this compound that specifically target enzymes of interest in various research fields.

For example, modifying the substituents on the furan ring could enhance binding affinity to a particular enzyme's active site. Similarly, altering the position or nature of the chloro substituent on the pyridine ring could influence the compound's electronic properties and, consequently, its biological activity. The goal would be to create a library of derivatives that can be used as chemical probes to study specific biological processes or as potential leads for the development of new therapeutic agents.

Table 2: Potential Modifications for Derivative Design

| Modification Site | Potential Impact | Example Research Application |

| Pyridine Ring | Altered electronic properties, improved binding interactions. | Development of more potent enzyme inhibitors. rsc.orgmdpi.com |

| Furan Ring | Enhanced steric and electronic complementarity with target sites. | Increased selectivity for a specific enzyme isoform. |

| Amide Linker | Modified conformational flexibility and hydrogen bonding capacity. | Optimization of pharmacokinetic properties for in vivo studies. |

Integration into Multi-Component Systems or Conjugates for Synergistic Effects

The integration of this compound into multi-component systems or as part of a conjugate molecule opens up exciting possibilities for achieving synergistic effects or targeted delivery.

One approach is the development of multi-component crystals or cocrystals. mdpi.comresearchgate.netnih.gov By combining this compound with other active pharmaceutical ingredients (APIs) or excipients, it may be possible to enhance its solubility, stability, or bioavailability. This strategy is particularly relevant for overcoming challenges associated with poorly soluble compounds.

Another advanced application is the use of this compound as a payload in antibody-drug conjugates (ADCs). aacrjournals.orgnih.gov ADCs are a class of targeted therapies that use monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells. If this compound or a highly potent derivative demonstrates significant cytotoxicity, it could be conjugated to an antibody that recognizes a tumor-specific antigen. This would allow for the targeted delivery of the compound, potentially increasing its therapeutic efficacy while minimizing off-target side effects. Research in this area would involve the development of suitable linkers to attach the molecule to the antibody and extensive in vitro and in vivo testing to evaluate the efficacy and safety of the resulting ADC.

Environmental Fate and Degradation Studies (excluding toxicology and safety profiles)

A comprehensive understanding of the environmental fate and degradation of this compound is crucial for assessing its long-term environmental impact. As a chlorinated aromatic compound containing a pyridine ring, its persistence and degradation pathways in various environmental compartments warrant thorough investigation.

The biodegradation of pyridine and its derivatives by soil and subsurface microorganisms has been documented, with degradation occurring under both aerobic and anaerobic conditions. tandfonline.comresearchgate.nettandfonline.comnih.govasm.org Research should focus on identifying microbial strains capable of degrading this compound and elucidating the enzymatic pathways involved. The presence of the chloro substituent may influence the rate and mechanism of biodegradation.

In addition to microbial degradation, photodegradation is another important process that can contribute to the breakdown of organic pollutants in the environment. scirp.orgresearchgate.netuwaterloo.ca Studies on the photochemical degradation of chlorobenzene (B131634) have shown that it can be broken down by UV radiation, particularly in the presence of ozone or hydrogen peroxide. uwaterloo.caethz.ch Investigating the susceptibility of this compound to photodegradation under various simulated environmental conditions would provide valuable insights into its environmental persistence. Halogenated organic compounds can be of particular concern due to their stability and potential for bioaccumulation. wikipedia.org Therefore, understanding the complete degradation pathway of this compound is essential.

Q & A

Q. What are the recommended synthetic pathways for 2-Chloro-N-(2-furylmethyl)isonicotinamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling isonicotinoyl chloride derivatives with 2-furylmethylamine under controlled conditions. For example, analogous compounds like 2-chloro-N-(3,4-dimethoxyphenethyl)isonicotinamide are synthesized via nucleophilic acyl substitution, using a base such as triethylamine to deprotonate the amine and facilitate amide bond formation . Optimization may include adjusting solvent polarity (e.g., dichloromethane or THF), temperature (0–25°C), and stoichiometric ratios. Continuous flow reactors have been suggested for scalable synthesis of structurally related chloroacetamides, improving yield and reducing byproducts .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : Analyze , , and (if applicable) to confirm substituent positions and purity.

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns, as demonstrated for analogs like 2-chloro-N-(4-methylphenyl)acetamide, which revealed syn/anti conformations of the amide group relative to substituents .

- Mass spectrometry : Confirm molecular weight and fragmentation patterns.

- Computational modeling : Perform DFT calculations to predict electronic properties (e.g., HOMO/LUMO energies) using software like Gaussian or ORCA .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Hazard Assessment : Assume risks similar to aromatic nitro/chloro compounds, including potential irritancy and toxicity. Refer to SDS guidelines for analogs like 2-chloro-N-{[2-(propoxymethyl)phenyl]methyl}acetamide, which mandate PPE (gloves, goggles, lab coat) and fume hood use .

- Waste Disposal : Follow institutional protocols for halogenated waste.

- Emergency Procedures : Maintain access to eye wash stations and showers, and use activated carbon or vermiculite for spill containment .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Standardization : Control variables such as cell line selection (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%).

- Orthogonal Validation : Use multiple assays (e.g., enzymatic inhibition, cellular viability, and binding studies) to confirm activity. For example, isonicotinamide derivatives were validated using dose-response curves and IC calculations in SIRT1/SIRT5 inhibition studies .

- Meta-Analysis : Compare data with structurally related compounds (e.g., 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide) to identify substituent-dependent trends .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Glide to model interactions with enzymes like GSTO1, leveraging known inhibitors (e.g., GSTO1-IN-1) as templates .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational dynamics.

- Machine Learning : Apply ANN or SVM models trained on datasets of chloroacetamides to predict ADMET properties or activity cliffs .

Q. How can researchers design experiments to elucidate the mechanism of action in enzyme inhibition?

- Methodological Answer :

- Kinetic Studies : Perform Michaelis-Menten analysis with varying NAD concentrations to determine inhibition modality (competitive/uncompetitive) .

- Proteomic Profiling : Use activity-based probes like CA-alkyne (a cysteine-reactive analog) to map target engagement via isoTOP-ABPP workflows .

- Mutagenesis : Engineer enzyme variants (e.g., SIRT5 H158Y) to test residue-specific interactions .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

- Methodological Answer :

- Solvent Screening : Test polar (ethanol/water) and nonpolar (hexane/toluene) systems for vapor diffusion.

- Co-Crystallization : Introduce co-factors (e.g., NAD) or stabilizing ions (Mg) to enhance lattice formation.